2-(4-Iodophenyl)-2-methylpropanoic acid
Description
Properties
IUPAC Name |
2-(4-iodophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO2/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h3-6H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOOAPSBQSYYND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)I)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Halogenated Phenylpropanoic Acid Derivatives
Halogenated phenylpropanoic acid derivatives represent a broad and significant class of compounds in organic chemistry, with a rich history of application, particularly in the pharmaceutical industry. The introduction of a halogen atom onto the phenyl ring of a propanoic acid derivative can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This strategic halogenation is a cornerstone of modern drug design.
These derivatives are integral to the synthesis of a wide array of therapeutic agents. For instance, arylpropionic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). The strategic placement of halogen atoms on these structures can modulate their activity and pharmacokinetic profiles. Although direct research on 2-(4-Iodophenyl)-2-methylpropanoic acid is limited, its structural similarity to these important pharmaceutical building blocks suggests its potential as an intermediate in the development of new therapeutic agents.
Strategic Importance of the Iodophenyl Moiety in Advanced Organic Synthesis
The iodophenyl moiety is a particularly powerful functional group in the arsenal (B13267) of synthetic organic chemistry. The presence of an iodine atom on the phenyl ring opens up a vast number of possibilities for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.
The carbon-iodine bond is the most reactive of the carbon-halogen bonds (C-I < C-Br < C-Cl < C-F) in these reactions, allowing for selective transformations under mild conditions. This makes iodoaromatic compounds, such as 2-(4-Iodophenyl)-2-methylpropanoic acid, highly valuable precursors. They can readily participate in a variety of coupling reactions, including:
Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.
Heck Coupling: Reaction with alkenes to form substituted alkenes.
Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.
Buchwald-Hartwig Amination: Reaction with amines to form arylamines.
This reactivity allows for the facile introduction of molecular complexity, enabling the construction of intricate molecular frameworks from simpler precursors. A closely related compound, 2-(4-iodophenyl)-propionic acid, has been described in patent literature as a useful raw material for the production of 2-arylpropionic acid anti-inflammatory analgesics. This highlights the utility of the iodophenyl group in synthesizing medicinally relevant scaffolds.
Furthermore, the high atomic number of iodine makes it a "heavy atom," which can be invaluable in X-ray crystallography for solving the phase problem, thus facilitating the determination of complex molecular structures.
Reactivity and Chemical Transformations of 2 4 Iodophenyl 2 Methylpropanoic Acid Derivatives
Control of Chirality in α,α-Disubstituted Propanoic Acids
The synthesis of enantiomerically pure α,α-disubstituted propanoic acids, such as 2-(4-iodophenyl)-2-methylpropanoic acid, is of significant interest due to the prevalence of such motifs in therapeutic agents and natural products. rsc.org The presence of a quaternary stereocenter, where the α-carbon is substituted with two different non-hydrogen groups in addition to the carboxyl group, presents a considerable synthetic challenge. acs.orgacs.org Consequently, various methodologies have been developed to control the chirality at this center, broadly categorized into asymmetric synthesis and chiral resolution of racemic mixtures.
Asymmetric synthesis aims to directly produce a single enantiomer of a chiral compound. For α,α-disubstituted carboxylic acids, this often involves strategies like using chiral auxiliaries or catalytic asymmetric reactions.
One prominent method involves the use of chiral auxiliaries, which are chiral compounds temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. For instance, a synthetic route for optically active α-ethylated α,α-disubstituted amino acids has been developed using a chiral cyclic 1,2-diol as the auxiliary. nih.gov This approach effectively controls the stereochemistry during the introduction of the second α-substituent.
Catalytic enantioselective methods offer a more efficient approach by using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. Asymmetric allylic alkylation (AAA) has been successfully employed to create the stereogenic quaternary center found in related structures like 2,2-disubstituted pyrrolidines. nih.govnih.gov In this process, a prochiral nucleophile is reacted with an allylic electrophile in the presence of a chiral transition metal catalyst. Research has demonstrated that this reaction can set the stereochemistry with high fidelity, which is then preserved in subsequent transformations. nih.gov
A specific example involves the asymmetric allylic alkylation of a benzyloxy imide using a palladium catalyst and a chiral phosphine (B1218219) ligand. nih.gov This reaction establishes the chiral quaternary center, which can then be further processed. The details of this catalytic system highlight the precise conditions required for high enantioselectivity.
| Catalyst | Ligand | Substrate | Solvent | Temperature | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ | (S)-(CF₃)₃-t-BuPHOX | Benzyloxy Imide (9a) | TBME | 65 °C | 88% | 92% |
Chiral resolution is a common technique to separate a racemic mixture into its individual enantiomers. This can be achieved through various methods, including kinetic resolution and chiral chromatography.
Kinetic Resolution
Kinetic resolution operates by exploiting the different reaction rates of enantiomers with a chiral catalyst or reagent. This results in one enantiomer reacting faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. A notable application of this technique is the enantioselective esterification of racemic 2-aryl-2-fluoropropanoic acids, which are structural analogs of α,α-disubstituted propanoic acids. mdpi.com
This process utilizes a chiral acyl-transfer catalyst, such as (+)-benzotetramisole (BTM), in combination with a coupling agent like pivalic anhydride (B1165640) and an achiral alcohol. mdpi.com The catalyst preferentially facilitates the esterification of one enantiomer, allowing for the separation of the resulting chiral ester from the unreacted, enantiomerically enriched carboxylic acid. mdpi.com This method has proven effective for a series of 2-aryl-2-fluoropropanoic acids, providing both the optically active acids and their corresponding esters with good to high enantiomeric excesses. mdpi.com
| Substrate | Catalyst | Coupling Agent | Nucleophile | Product (Unreacted Acid) | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| Racemic 2-(4-Chlorophenyl)-2-fluoropropanoic Acid | (+)-Benzotetramisole (BTM) | Pivalic Anhydride (Piv₂O) | Bis(α-naphthyl)methanol | (R)-2-(4-Chlorophenyl)-2-fluoropropanoic Acid | 74% |
Chiral Chromatography
Another powerful method for separating enantiomers is chiral high-performance liquid chromatography (HPLC). nih.govnih.gov This technique involves passing the racemic mixture through a column containing a chiral stationary phase (CSP). The different interactions between the enantiomers and the CSP cause them to travel through the column at different rates, leading to their separation. nih.gov
The direct enantiomeric resolution of the herbicide 2-(4-chloro-2-methylphenoxy)propanoic acid (CMPP), a related α-arylpropanoic acid, has been successfully demonstrated using an Enantiopac column, which contains α1-acid glycoprotein (B1211001) as the chiral stationary phase. nih.gov This approach allows for the analytical and preparative separation of enantiomers to determine purity and obtain enantiopure samples for further study. nih.gov
Advanced Spectroscopic and Structural Characterization in Chemical Research
Elucidation of Molecular Structure by Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of a molecule's carbon-hydrogen framework. By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise connectivity of atoms within 2-(4-Iodophenyl)-2-methylpropanoic acid can be established.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For 2-(4-Iodophenyl)-2-methylpropanoic acid, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the two equivalent methyl groups, and the acidic proton of the carboxyl group. The para-substituted aromatic ring typically gives rise to a characteristic AA'BB' splitting pattern, appearing as two doublets. The six protons of the two methyl groups at the C2 position are chemically equivalent and would appear as a sharp singlet. The carboxylic acid proton usually appears as a broad singlet at a downfield chemical shift, the position of which can be concentration-dependent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment. The spectrum of 2-(4-Iodophenyl)-2-methylpropanoic acid would display signals for the carboxylic carbon, the quaternary C2 carbon, the two equivalent methyl carbons, and the four distinct aromatic carbons of the phenyl ring. The carbon atom directly bonded to the iodine (C4) would have its chemical shift significantly influenced by the halogen's electronic effects.
The following table summarizes the predicted NMR spectral data for the compound.
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | ||
| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |
| ~ 12.0 (s, 1H) | -COOH | ~ 182.0 | -COOH |
| ~ 7.70 (d, 2H) | Ar-H (ortho to -I) | ~ 145.0 | Ar-C (ipso to propanoic acid) |
| ~ 7.20 (d, 2H) | Ar-H (ortho to propanoic acid) | ~ 137.5 | Ar-CH (ortho to -I) |
| ~ 1.55 (s, 6H) | 2 x -CH₃ | ~ 130.0 | Ar-CH (ortho to propanoic acid) |
| ~ 93.0 | Ar-C (ipso to -I) | ||
| ~ 45.0 | -C(CH₃)₂ | ||
| ~ 25.0 | -CH₃ |
Note: Data is predictive and based on typical chemical shifts for similar structural motifs.
Confirmation of Molecular Composition and Purity through High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula, distinguishing the target compound from other molecules with the same nominal mass. This is crucial for confirming the identity and purity of a synthesized compound.
For 2-(4-Iodophenyl)-2-methylpropanoic acid, HRMS analysis, typically using electrospray ionization (ESI), would be performed to find the exact mass of the molecular ion. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. The high mass measurement accuracy, usually within 5 parts per million (ppm), provides strong evidence for the correct elemental composition. docbrown.infopnnl.gov
| HRMS Data | |
| Molecular Formula | C₁₀H₁₁IO₂ |
| Ion Type | [M-H]⁻ |
| Calculated Exact Mass (m/z) | 290.9782 |
| Observed Mass (m/z) | Typically within ± 0.0015 Da of calculated mass |
Determination of Solid-State Conformation and Intermolecular Packing using X-ray Crystallography (e.g., for related tert-butyl ester intermediates)
As a representative example, the crystal structure of a related compound, tert-butyl 2-(4-chlorobenzoyl)-2-methylpropanoate, has been determined. researchgate.netnih.gov Such studies reveal the precise molecular conformation and how molecules pack together in the crystal lattice. In the case of the chloro-analogue, the molecule adopts a bent geometry, and the crystal packing is stabilized by weak C—H⋯O intermolecular interactions that link molecules into infinite chains. researchgate.netnih.gov Similar analyses of the tert-butyl ester of 2-(4-Iodophenyl)-2-methylpropanoic acid would be expected to reveal how the larger iodine atom influences crystal packing and intermolecular forces.
| Crystallographic Data for a Related Intermediate (tert-Butyl 2-(4-chlorobenzoyl)-2-methylpropanoate) researchgate.netnih.gov | |
| Molecular Formula | C₁₅H₁₉ClO₃ |
| Molecular Weight (M_r) | 282.75 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | a = 8.601 Å, b = 9.214 Å, c = 11.033 Å |
| α = 72.67°, β = 74.62°, γ = 74.02° | |
| Volume (V) | 786.3 ų |
| Molecules per unit cell (Z) | 2 |
Application of High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Progress Monitoring
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for separating, identifying, and quantifying components in a mixture. It is routinely used to assess the purity of final products and to monitor the progress of chemical reactions by tracking the consumption of reactants and the formation of products.
For an acidic compound like 2-(4-Iodophenyl)-2-methylpropanoic acid, a reversed-phase HPLC (RP-HPLC) method is typically employed. nih.govpensoft.net This method uses a nonpolar stationary phase (like C18 or C8) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram, often expressed as a percentage. The method can be validated to ensure it is accurate, precise, and specific for the intended analysis. pensoft.netresearchgate.net
| Typical RP-HPLC Conditions | |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV Spectrophotometry (e.g., at 254 nm) |
| Column Temperature | 30 °C |
Computational and Theoretical Investigations on 2 4 Iodophenyl 2 Methylpropanoic Acid Systems
Electronic Structure and Conformation Studies via Quantum Chemical Methods
Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, would be instrumental in understanding the electronic structure and conformational preferences of 2-(4-iodophenyl)-2-methylpropanoic acid. These studies would typically involve geometry optimization to find the lowest energy conformation of the molecule. Key parameters that would be calculated include:
Molecular Orbital Energies: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies would provide insights into the molecule's reactivity and electronic properties. The energy gap between HOMO and LUMO is a crucial indicator of chemical stability.
Electron Density Distribution: Mapping the electron density surface would reveal the distribution of charge across the molecule, highlighting electronegative and electropositive regions. This is fundamental to understanding how the molecule interacts with other species.
Conformational Analysis: By rotating the rotatable bonds, such as the C-C bond connecting the phenyl ring and the propanoic acid moiety, a potential energy surface could be generated. This would identify the most stable conformers and the energy barriers between them.
A hypothetical data table summarizing results from such a study might look like this:
| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| DFT (B3LYP) | 6-311++G(d,p) | -6.54 | -1.23 | 5.31 |
| MP2 | cc-pVTZ | -7.12 | -0.98 | 6.14 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational results for 2-(4-Iodophenyl)-2-methylpropanoic acid were not found.
Modeling of Intermolecular Interactions, with Specific Emphasis on Halogen Bonding Characteristics
The presence of an iodine atom in 2-(4-iodophenyl)-2-methylpropanoic acid makes it a prime candidate for forming halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a "σ-hole") and interacts with a nucleophilic region on another molecule.
Computational modeling could be used to investigate these interactions by:
Dimer Calculations: Studying the geometry and interaction energy of a dimer of 2-(4-iodophenyl)-2-methylpropanoic acid would reveal the preferred modes of self-assembly. This could involve hydrogen bonding between the carboxylic acid groups and halogen bonding between the iodine atom of one molecule and an electronegative atom (like oxygen) of another.
Electrostatic Potential Maps: These maps would visualize the regions of positive and negative electrostatic potential on the molecule's surface. A region of positive potential (the σ-hole) on the iodine atom would be a clear indicator of its ability to form halogen bonds.
A summary of potential intermolecular interactions is presented below:
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| Hydrogen Bond | O-H (Carboxylic Acid) | C=O (Carboxylic Acid) | 1.6 - 2.2 |
| Halogen Bond | C-I | O (Carbonyl) | 2.8 - 3.5 |
Note: The distances in this table are typical ranges for such interactions and not specific calculated values for this compound.
Theoretical Exploration of Reaction Mechanisms and Transition States in Synthetic Pathways
Theoretical chemistry can provide deep insights into the mechanisms of chemical reactions. For the synthesis of 2-(4-iodophenyl)-2-methylpropanoic acid, computational methods could be used to:
Map Reaction Pathways: By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of a synthetic route can be constructed. This helps in understanding the feasibility and kinetics of the reaction.
Identify Transition States: Locating the transition state structure for a particular reaction step is crucial for understanding the reaction mechanism. Vibrational frequency calculations are used to confirm that a structure is a true transition state (having one imaginary frequency).
For instance, a common synthesis might involve the iodination of a precursor molecule. Computational studies could model the mechanism of this electrophilic aromatic substitution, determining the structure of the Wheland intermediate and the associated activation energies.
Prediction of Spectroscopic Parameters to Aid Structural Assignment
Computational chemistry is a valuable tool for predicting spectroscopic data, which can then be compared with experimental results to confirm the structure of a compound. For 2-(4-iodophenyl)-2-methylpropanoic acid, the following parameters could be calculated:
NMR Spectra: Chemical shifts (¹H and ¹³C) can be predicted with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted shifts can be invaluable in assigning the peaks in an experimental NMR spectrum.
Infrared (IR) Spectra: The vibrational frequencies and their corresponding intensities can be calculated. This allows for the prediction of the IR spectrum, helping to identify characteristic functional group vibrations, such as the C=O stretch of the carboxylic acid and the C-I stretch.
A table of predicted versus experimental spectroscopic data would be a key output of such a study:
| Parameter | Predicted Value | Experimental Value |
| ¹H NMR (COOH) | ~12 ppm | (Not Available) |
| ¹³C NMR (C=O) | ~175 ppm | (Not Available) |
| IR (C=O stretch) | ~1700 cm⁻¹ | (Not Available) |
| IR (C-I stretch) | ~500 cm⁻¹ | (Not Available) |
Note: The predicted values are estimates based on typical functional group ranges. No experimental data for 2-(4-Iodophenyl)-2-methylpropanoic acid was found for comparison.
Derivatization and Functionalization Strategies for Research Applications
Synthesis of Variously Substituted Ester Derivatives for Structure-Reactivity Studies
The synthesis of ester derivatives of 2-(4-Iodophenyl)-2-methylpropanoic acid is a fundamental strategy for investigating structure-reactivity relationships. By systematically altering the ester group, researchers can modulate the compound's physicochemical properties, such as lipophilicity, solubility, and steric profile, to optimize its performance in various assays or as a building block for more complex molecules.
The most common method for synthesizing these esters is the Fischer esterification, which involves reacting the parent carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas. chemguide.co.ukmasterorganicchemistry.com The reaction is an equilibrium process where the alcohol, often used in excess or as the solvent, displaces the hydroxyl group of the carboxylic acid to form an ester and water. masterorganicchemistry.com The general scheme for this reaction allows for the creation of a wide array of ester derivatives, including simple alkyl esters like methyl and ethyl propanoates. google.com For example, the synthesis of methyl 2-(4-bromophenyl)-2-methylpropanoate has been achieved through the esterification of the corresponding carboxylic acid, a process analogous to that for the iodo-derivative. google.com These derivatization strategies are crucial for fine-tuning molecular properties to study how structural changes affect biological activity or chemical reactivity.
| Derivative | Reactant (Alcohol) | Catalyst | General Conditions | Purpose in Structure-Reactivity Studies |
| Methyl 2-(4-Iodophenyl)-2-methylpropanoate | Methanol | H₂SO₄ or HCl | Heating under reflux | Baseline for steric and electronic effects |
| Ethyl 2-(4-Iodophenyl)-2-methylpropanoate | Ethanol | H₂SO₄ or HCl | Heating under reflux | Increase lipophilicity compared to methyl ester |
| Propyl 2-(4-Iodophenyl)-2-methylpropanoate | Propanol | H₂SO₄ or HCl | Heating under reflux | Further study of lipophilicity and steric bulk |
| Isopropyl 2-(4-Iodophenyl)-2-methylpropanoate | Isopropanol | H₂SO₄ or HCl | Heating under reflux | Investigate effects of branched alkyl chains |
Development of Conjugates for Targeted Delivery in Chemical Biology Research (e.g., as part of amino acid-based L-type amino acid transporter 1 (LAT1) probes)
A significant application of 2-(4-Iodophenyl)-2-methylpropanoic acid derivatives is in the development of molecular probes for targeted delivery and imaging in chemical biology, particularly in cancer research. The L-type amino acid transporter 1 (LAT1) is a protein that is frequently overexpressed on the surface of various cancer cells, where it facilitates the uptake of essential amino acids required for rapid cell growth and proliferation. nih.govnih.gov This overexpression makes LAT1 an attractive target for the selective delivery of imaging agents or therapeutic payloads to tumors. nih.gov
Researchers have exploited the structural features of 2-(4-Iodophenyl)-2-methylpropanoic acid to design LAT1-specific probes. By incorporating an amino group at the alpha-position and modifying the phenyl ring, the core structure can be transformed into a non-canonical amino acid that mimics the natural substrates of LAT1. The α-methyl group is a key feature that tends to confer selectivity for LAT1 over other amino acid transporters. nih.gov These amino acid analogs are then conjugated with imaging moieties, such as radioisotopes, to create probes for Positron Emission Tomography (PET). For instance, (S)-2-amino-3-[3-(2-[¹⁸F]-fluoroethoxy)-4-iodophenyl]-2-methylpropanoic acid ([¹⁸F]FIMP) was developed as a high-affinity LAT1 substrate for PET imaging, demonstrating the utility of this chemical scaffold in creating sophisticated molecular conjugates for cancer diagnostics. nih.gov
| Probe Conjugate Example | Core Scaffold | Conjugated Group / Modification | Target | Application |
| [¹⁸F]FIMP | (S)-2-amino-3-(4-iodophenyl)-2-methylpropanoic acid | 2-[¹⁸F]-fluoroethoxy group at the 3-position of the phenyl ring | LAT1 | PET imaging of amino acid transport in tumors nih.gov |
| [¹²³I]IMT | 3-Iodo-α-methyl-L-tyrosine | ¹²³I radioisotope | LAT1 | SPECT imaging |
Introduction of Non-Canonical Amino Acid Functionality into Peptides and Proteins (e.g., by incorporating (S)-2-amino-3-(4-iodophenyl)-2-methylpropanoic acid)
The incorporation of non-canonical amino acids into peptides and proteins is a powerful technique in protein engineering used to introduce novel chemical functionalities, enhance stability, or create molecular probes. nih.gov The amino acid analog, (S)-2-amino-3-(4-iodophenyl)-2-methylpropanoic acid, is an example of such a building block that can be integrated into a peptide sequence.
The primary method for this is solid-phase peptide synthesis (SPPS). nih.gov In SPPS, the amino acid must first be prepared with a temporary protecting group on its α-amino group to prevent uncontrolled polymerization during the coupling reaction. peptide.com The most common protecting groups are 9-fluorenylmethoxycarbonyl (Fmoc) and t-butyloxycarbonyl (Boc). nih.gov The Fmoc- or Boc-protected (S)-2-amino-3-(4-iodophenyl)-2-methylpropanoic acid can then be sequentially coupled to a growing peptide chain anchored to a solid resin support. nih.gov
The introduction of this specific non-canonical amino acid can serve several purposes:
Structural Probe : The iodine atom is electron-dense and can be used as a heavy atom in X-ray crystallography to help solve the phase problem and determine protein structures.
Enhanced Stability : The α-methyl group can introduce steric hindrance that makes the adjacent peptide bond more resistant to cleavage by proteases, thereby increasing the peptide's metabolic stability and in vivo half-life. nih.gov
Bio-orthogonal Handle : The iodophenyl group can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira coupling), allowing for post-synthetic modification and conjugation of the peptide to other molecules like fluorophores or drugs.
| Step | Description | Key Reagents |
| 1. Protection | The α-amino group of (S)-2-amino-3-(4-iodophenyl)-2-methylpropanoic acid is protected. | Fmoc-OSu or Boc₂O |
| 2. Activation | The carboxylic acid of the protected amino acid is activated to facilitate peptide bond formation. | Coupling reagents (e.g., HBTU, HATU) |
| 3. Coupling | The activated amino acid is added to the N-terminus of the peptide chain on the solid support. | N/A |
| 4. Deprotection | The Fmoc or Boc group is removed from the newly added amino acid to expose the N-terminus for the next coupling cycle. | Piperidine (for Fmoc), TFA (for Boc) |
| 5. Repetition | Steps 2-4 are repeated with subsequent amino acids until the desired peptide sequence is synthesized. | Protected amino acids |
Strategic Importance As a Key Chemical Building Block
Intermediate in Complex Organic Synthesis
The primary strategic importance of 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid lies in its role as a key intermediate in the manufacturing process of Alectinib, a highly potent and selective inhibitor of anaplastic lymphoma kinase (ALK). chemicalbook.comhuatengsci.com Alectinib is a crucial second-generation oral medication for treating non-small cell lung cancer (NSCLC) in patients with the ALK gene rearrangement. oup.comacs.org The synthesis of Alectinib's distinctive and complex indole-fused tetracyclic core relies on this specific building block. oup.comacs.orgfigshare.com
The synthesis pathway involves several key transformations where 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid is the starting point for building the core structure. google.com In a typical manufacturing process, the acid is first converted into a more reactive form, such as an acid chloride or ester. oup.com This activated intermediate then undergoes a Claisen-type condensation reaction with another building block, mono-tert-butyl malonate, to form a β-keto tert-butyl ester. acs.org
This product is then reacted with a substituted benzonitrile, like 4-chloro-3-nitrobenzonitrile, in a substitution reaction. acs.org Following this, a crucial intramolecular reductive cyclization step is performed. The nitro group is reduced to an amine, which then attacks the ketone, forming the essential indole (B1671886) ring of the final drug. oup.comacs.org This sequence highlights how the precise arrangement of the ethyl, iodo, and methylpropanoic acid groups on the phenyl ring of the starting material is essential for the successful construction of the Alectinib molecule. google.comwipo.int
Table 1: Role in Alectinib Synthesis
| Step | Reactant 1 | Reactant 2 | Key Transformation | Resulting Intermediate |
|---|---|---|---|---|
| 1 | 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid | Activating Agent (e.g., AcCl) & mono-tert-butyl malonate | Claisen Condensation | tert-Butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate |
| 2 | Above Intermediate | 4-chloro-3-nitrobenzonitrile | SNAr Reaction | SNAr Adduct |
| 3 | Above Adduct | Reducing Agent (e.g., Sodium Hydrosulfite) | Intramolecular Reductive Cyclization | tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate |
This table outlines the initial key steps in the synthesis of the Alectinib core starting from 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid.
Scaffold for the Design of Novel Chemical Probes and Ligands
Beyond its established role in pharmaceutical synthesis, the molecular architecture of 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid makes it a promising scaffold for the design of novel chemical probes and ligands for research purposes. A scaffold in medicinal chemistry refers to a core structure of a molecule to which various functional groups can be attached to create a library of new compounds with diverse biological activities. acs.org
The key features that make this compound a versatile scaffold include:
The Iodophenyl Group: The iodine atom is a particularly useful handle for further chemical modifications. It can be readily substituted using various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the attachment of a wide range of other chemical groups. nih.gov Furthermore, the iodine atom can be replaced with a radioactive isotope of iodine (such as ¹²⁵I), making it a valuable precursor for creating radiolabeled ligands. nih.govnih.gov These radiolabeled probes are essential tools in nuclear medicine and biological research for imaging and quantifying biological targets like transporters and receptors. researchgate.net
The Carboxylic Acid Group: This functional group provides a convenient point for forming amides or esters, linking the scaffold to other molecules or pharmacophores.
The Lipophilic Core: The substituted benzene (B151609) ring provides a lipophilic (fat-soluble) core, which can be important for crossing cell membranes to reach intracellular targets.
While the direct use of 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid as a scaffold for amino acid transporter ligands is not extensively documented in public literature, its structural motifs are relevant to this field. Amino acid transporters, such as LAT1 and ASCT2, are crucial for cell growth and are significant targets in cancer research. mdpi.comnih.govnih.govplos.org The design of ligands to probe or inhibit these transporters often involves a core scaffold that mimics the structure of natural amino acids but with modifications to confer specificity and potency. frontiersin.org The propanoic acid moiety of the title compound provides a carboxylic acid group common to all amino acids, while the iodophenyl ring offers a large, modifiable side chain that could be tailored to fit into the binding pockets of specific amino acid transporters. nih.gov The development of novel propanoic acid derivatives as scaffolds is an active area of research for creating new therapeutic agents. mdpi.commdpi.com
Q & A
Q. What are the common synthetic routes for 2-(4-iodophenyl)-2-methylpropanoic acid, and how can their efficiency be evaluated?
- Methodological Answer : The synthesis typically involves coupling reactions or iodination of precursor molecules. For example, derivatives with iodophenyl groups (e.g., 2-(4-hydroxyphenyl)-N-(4-iodophenyl)acetamide) can be synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling. Efficiency is assessed by yield optimization (e.g., 31.8–89.5% yields in analogous reactions ), purity via HPLC, and structural confirmation using H/C NMR and HRMS. Reaction conditions (temperature, catalyst loading) should be systematically varied to identify optimal parameters.
Q. Which spectroscopic methods are optimal for characterizing 2-(4-iodophenyl)-2-methylpropanoic acid?
- Methodological Answer : A combination of techniques ensures accuracy:
- NMR Spectroscopy : H NMR identifies protons near the iodine substituent (deshielding effects at ~7.2–7.8 ppm for aromatic protons). C NMR confirms the carboxylate carbon (~170–180 ppm).
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H] at m/z 330.9854 for CHIO) .
- FT-IR : Confirms carboxylic acid O-H stretch (~2500–3000 cm) and C=O stretch (~1700 cm).
Advanced Research Questions
Q. How can researchers address contradictory data in spectral analysis during structural elucidation?
- Methodological Answer : Contradictions may arise from impurities or unexpected regioselectivity. For example, anomalous radical additions to nitrosoarene analogs (e.g., 1,6-addition vs. expected N,O-addition ) require:
- Deuterated Solvent Controls : To rule out solvent interference in NMR.
- Computational Modeling : DFT calculations predict electronic environments and validate spectral assignments.
- Isotopic Labeling : I-labeled analogs can track reaction pathways via radiometric detection.
Q. What strategies mitigate byproduct formation during the synthesis of iodophenyl derivatives?
- Methodological Answer : Byproducts often arise from incomplete iodination or radical side reactions. Mitigation strategies include:
- Purification : Column chromatography with gradient elution (e.g., hexane:ethyl acetate) separates iodinated products from di-iodo byproducts.
- Radical Inhibitors : Adding TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) suppresses unwanted radical pathways .
- Kinetic Monitoring : In situ FT-IR or UV-Vis tracks reaction progress to terminate at optimal conversion.
Q. How to design experiments probing the reactivity of the iodophenyl group in carboxylate frameworks?
- Methodological Answer : Reactivity studies should focus on:
- Electrophilic Substitution : React with HNO/HSO to assess iodophenyl directing effects.
- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (e.g., aryl-B(OH)) test C-I bond activation under Pd catalysis.
- Radical Trapping : Use AIBN (azobisisobutyronitrile) to generate radicals and study addition patterns (e.g., cyclohexadiene formation ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
